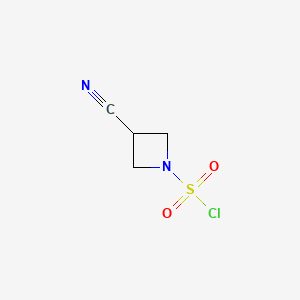

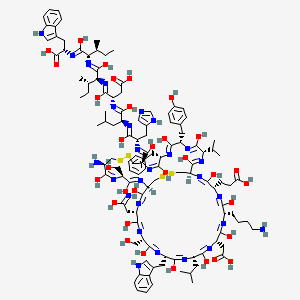

(R)-1,1'-binaphthyl-2,2'-disulfonamide

描述

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties include reactivity, acidity or basicity, and redox potential.科学研究应用

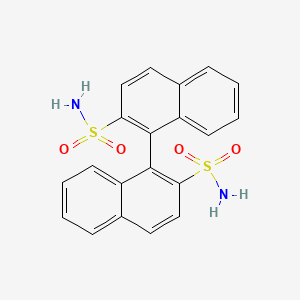

Synthesis of Optically Pure Binaphthyl Disulfonic Acids : A practical synthesis method for optically pure 3,3'-diaryl-1,1'-binaphthyl-2,2'-disulfonic acids from chiral sulfonimides has been developed. This unusual synthesis, which provides arylsulfonic acids from arylsulfonamides, is significant as common methods usually yield amines with the decomposition of sulfone groups during deprotection (Hatano, Ozaki, Nishikawa, & Ishihara, 2013).

Chiral Bronsted Acid Catalysts : Chiral Bronsted acid catalysts derived from (R)- or (S)- 1,1′-bi-2-naphthol (BINOL) have found widespread application as chiral organocatalysts and chiral ligands for metal species. The Bronsted acidity of these catalysts is associated with their catalytic activity. Chiral 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) and corresponding chiral binaphthyl disulfonimides are attractive as stronger chiral Bronsted acid catalysts than carboxylic acids, phosphoric acids, and phosphoramides (Hatano & Ishihara, 2014).

Asymmetric Catalysis : (R)-1,1′-Binaphthyl-2,2′-diol (R-BINOL) derived chiral phosphoric acids have been used as organocatalysts for the asymmetric oxidation of aryl alkyl sulfides and aldehyde-derived 1,3-dithianes with aqueous hydrogen peroxide as the terminal oxidant, achieving moderate to excellent yields and selectivity (Liu et al., 2012).

Enantioselective Mannich-type Reaction : A practical synthesis of chiral 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA 1) and its use in enantioselective catalysis in Mannich-type reactions has been established. These combined salts act as convenient chiral tailor-made Brønsted acid-base organocatalysts in situ (Hatano, Maki, Moriyama, Arinobe, & Ishihara, 2008).

Enantioselective Direct Aminal Synthesis : Chiral ammonium 1,1'-binaphthyl-2,2'-disulfonates, prepared in situ from (R)-BINSA and achiral amines, have been used to promote the enantioselective addition of primary amides to aromatic aldimines (Hatano, Ozaki, Sugiura, & Ishihara, 2012).

Sulfonation Reactions : The sulfonation of binaphthyl derivatives such as 1,1'-binaphthyl has been studied, demonstrating the substitution at different positions upon sulfonation. This research provides insights into the reactivity order and the formation of sulfonic acid derivatives (Cerfontain, Zou, & Bakker, 1994).

Chiral Iron Disulfonate Catalyst : A chiral redox disulfonate iron complex has been developed for asymmetric catalysis, particularly effective in the enantioselective oxidative cross-coupling between 2-naphthols and 2-aminonaphthalene derivatives, providing optically enriched products (Dyadyuk et al., 2022).

安全和危害

This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound. Material Safety Data Sheets (MSDS) are a good source of this information.

未来方向

This involves identifying areas of further research, such as potential applications of the compound, modifications that could enhance its properties, or new synthetic routes.

Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For “®-1,1’-binaphthyl-2,2’-disulfonamide”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, you could reach out to researchers in the field for more information.

属性

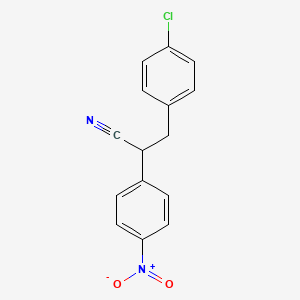

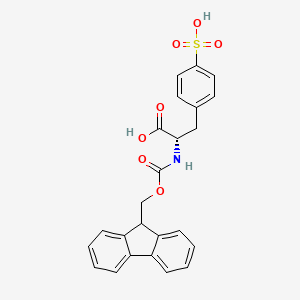

IUPAC Name |

1-(2-sulfamoylnaphthalen-1-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H,(H2,21,23,24)(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOMEMIQVSTVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,1'-binaphthyl-2,2'-disulfonamide | |

CAS RN |

1245748-66-6, 1187629-41-9 | |

| Record name | 1245748-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1187629-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B594857.png)

![7-Isopropyl-2-methyl-1H-benzo[D]imidazole](/img/structure/B594861.png)